{4-(4-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-yl}(pyrrolidin-1-yl)methanone
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Overview
Description
{4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL}(1-PYRROLIDINYL)METHANONE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL}(1-PYRROLIDINYL)METHANONE involves multiple steps, each requiring specific reagents and conditionsThe final step involves the attachment of the pyrrolidinyl group to the methanone moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL}(1-PYRROLIDINYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can yield amino derivatives .
Scientific Research Applications
{4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL}(1-PYRROLIDINYL)METHANONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of {4-(4-BROMOPHENYL)-1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-[(4-Bromophenyl)ethynyl]pyridine:
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: Used in the synthesis of new polymers with optoelectronic properties.
Uniqueness
Its combination of bromophenyl, chlorophenyl, nitrophenyl, and pyrrolidinyl moieties sets it apart from other similar compounds .
Properties
Molecular Formula |
C29H27BrClN3O3S |
---|---|
Molecular Weight |
613.0 g/mol |
IUPAC Name |
[4-(4-bromophenyl)-1-chloro-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C29H27BrClN3O3S/c30-18-12-10-17(11-13-18)27-21-16-24(38-23-9-2-1-8-22(23)34(36)37)26(31)25(21)19-6-5-7-20(28(19)32-27)29(35)33-14-3-4-15-33/h1-2,5-13,21,24-27,32H,3-4,14-16H2 |
InChI Key |
JKDIDVNIQNANCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC3=C2NC(C4C3C(C(C4)SC5=CC=CC=C5[N+](=O)[O-])Cl)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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